Sulfo DBCO-PEG4-amine
Overview
Description
Sulfo DBCO-PEG4-amine is a water-soluble, carboxyl-reactive building block with an extended polyethylene glycol spacer arm. This compound is commonly used in copper-free Click Chemistry reactions, which are a subset of bioorthogonal reactions that allow for the specific and efficient labeling of biomolecules in complex environments . The hydrophilic sulfonated spacer arm greatly improves the water solubility of dibenzocyclooctyne derivatized molecules, providing a long and flexible connection .
Mechanism of Action
Target of Action
Sulfo DBCO-PEG4-amine is primarily targeted towards carboxyl-containing molecules or activated esters . The compound is used to derivatize these targets, which means it modifies their chemical structure to create a new compound .
Mode of Action
The compound interacts with its targets in the presence of activators such as EDC or HATU . This interaction results in the formation of a stable amide bond with carboxyl groups or activated esters . The DBCO group in the compound is commonly used for copper-free Click Chemistry reactions .
Biochemical Pathways
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The compound can also be used in the synthesis of antibody-drug conjugates (ADCs), which are antibodies linked to biologically active drugs .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its water solubility . The hydrophilic sulfonated spacer arm of the compound greatly improves its water solubility . This enhanced solubility can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially improving its bioavailability .
Result of Action
The result of the compound’s action is the formation of a stable amide bond with carboxyl groups or activated esters . This leads to the derivatization of these molecules, altering their chemical structure . In the context of PROTACs and ADCs, this can result in the degradation of target proteins or the delivery of biologically active drugs .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to interact with its targets . Additionally, the compound’s water solubility can be affected by the pH and temperature of the environment . These factors can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Sulfo DBCO-PEG4-amine plays a crucial role in biochemical reactions by derivatizing carboxyl groups or activated esters through a stable amide bond. This reaction is facilitated by activators such as EDC or HATU . The compound interacts with various biomolecules, including enzymes and proteins, by forming stable amide bonds with carboxyl-containing molecules. The hydrophilic sulfonated spacer arm enhances the solubility of DBCO-derivatized molecules, allowing for efficient biochemical reactions in aqueous environments .
Cellular Effects
This compound influences various cellular processes by facilitating the derivatization of carboxyl-containing molecules within cells. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modifying biomolecules involved in these processes. For example, the derivatization of proteins and enzymes with this compound can alter their activity and interactions, leading to changes in cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable amide bonds with carboxyl-containing molecules. This reaction is facilitated by the presence of activators such as EDC or HATU . The hydrophilic sulfonated spacer arm of this compound enhances the solubility of DBCO-derivatized molecules, allowing for efficient biochemical reactions in aqueous environments. The compound can also participate in copper-free click chemistry reactions, where it reacts with azide-functionalized biomolecules to form stable triazole linkages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C and can be used in various biochemical reactions without significant degradation
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower dosages, the compound can efficiently derivatize carboxyl-containing molecules without causing significant toxicity At higher dosages, there may be threshold effects and potential toxic or adverse effects on cellular function
Metabolic Pathways
This compound is involved in metabolic pathways that include the derivatization of carboxyl-containing molecules. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . The hydrophilic sulfonated spacer arm of this compound enhances its solubility, allowing for efficient participation in metabolic reactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The hydrophilic sulfonated spacer arm enhances the solubility of the compound, allowing it to be efficiently transported and distributed in aqueous environments. The compound’s localization and accumulation within cells can be influenced by its interactions with specific transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is influenced by its hydrophilic sulfonated spacer arm, which enhances its solubility and allows it to be efficiently localized within specific cellular compartments . The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. These localization patterns can affect the activity and function of this compound within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo DBCO-PEG4-amine can be synthesized through a multi-step process involving the functionalization of dibenzocyclooctyne with a polyethylene glycol spacer and a sulfonated amine group. The synthesis typically involves the following steps:
Activation of Carboxyl Groups: Carboxyl groups on the polyethylene glycol spacer are activated using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxysuccinimide (NHS).
Coupling Reaction: The activated carboxyl groups are then coupled with dibenzocyclooctyne to form a stable amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using EDC or NHS.
Automated Coupling: Automated systems are used to couple the activated polyethylene glycol with dibenzocyclooctyne.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Sulfo DBCO-PEG4-amine primarily undergoes substitution reactions, particularly in the context of Click Chemistry. The compound reacts with azide-functionalized molecules to form stable triazole linkages without the need for a copper catalyst .
Common Reagents and Conditions
Reagents: Azide-functionalized molecules, EDC, NHS.
Conditions: Reactions are typically carried out in aqueous media at room temperature or slightly elevated temperatures to facilitate the formation of stable amide bonds
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used for various applications in bioconjugation and molecular labeling .
Scientific Research Applications
Sulfo DBCO-PEG4-amine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through Click Chemistry.
Biology: Employed in the labeling and tracking of biomolecules in live cells and tissues.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-amine: Similar in structure but lacks the sulfonated group, resulting in lower water solubility.
DBCO-Sulfo-PEG(4)-NH2: Another variant with similar properties but different spacer lengths and functional groups.
Uniqueness
Sulfo DBCO-PEG4-amine is unique due to its enhanced water solubility provided by the sulfonated polyethylene glycol spacer. This property makes it particularly useful in aqueous environments and biological applications where solubility is crucial .
Biological Activity
Sulfo DBCO-PEG4-Amine is a specialized compound widely utilized in bioconjugation applications due to its unique chemical structure. Comprising a dibenzocyclooctyne (DBCO) moiety, a polyethylene glycol (PEG) chain, and an amine group, this compound facilitates efficient and selective reactions with azides through copper-free click chemistry. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound enhances its solubility and stability in biological environments. The presence of the sulfonate group significantly improves water solubility, making it suitable for physiological conditions where aqueous solubility is critical. The compound's molecular formula is with a molecular weight of approximately 674.26 g/mol .
Property | Value |
---|---|
Molecular Weight | 674.26 g/mol |
Chemical Composition | C32H42N4O10S |
Solubility | Water, DMSO, DMF |
Purity | >95% (HPLC) |
Appearance | Slightly yellow to grey crystalline |
Storage Conditions | -20°C, desiccate |
The primary mechanism of action for this compound is the strain-promoted azide-alkyne cycloaddition (SPAAC), which allows for the formation of stable triazole linkages without the need for copper catalysts. This is particularly advantageous in biological systems as it avoids potential cytotoxicity associated with copper ions . The amine group can further participate in chemical modifications such as forming amide bonds or undergoing reductive amination .
Applications in Biological Research
This compound has diverse applications across various fields:
- Bioconjugation : It is extensively used for conjugating biomolecules like proteins, peptides, and nucleic acids, enhancing drug delivery systems and imaging agents.
- Diagnostics : The compound aids in developing targeted diagnostics through efficient labeling techniques.
- Therapeutics : It plays a crucial role in creating targeted therapeutic agents by enabling precise conjugation to drugs or other therapeutic molecules.
Case Studies and Research Findings
Recent studies have demonstrated the effectiveness of this compound in various biological contexts:
- Targeted Drug Delivery : Research has shown that conjugating drugs with this compound improves their targeting capabilities and reduces off-target effects. For instance, studies involving antibody-drug conjugates (ADCs) have highlighted enhanced therapeutic efficacy when using this compound .
- Imaging Applications : In imaging studies, this compound has been employed to label biomolecules for tracking within biological systems. This application benefits from its high specificity and minimal background interference during imaging processes .
- Nanotechnology : The compound has been integrated into nanomaterials for drug delivery applications, showcasing its versatility in enhancing the performance of nanocarriers .
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds based on their properties and applications:
Compound Name | Key Features | Unique Aspects |
---|---|---|
DBCO-PEG4-Amine | Lacks sulfonate group; less soluble | Used in similar reactions |
Sulfo-DBCO-PEG2-Amine | Shorter PEG chain; higher reactivity | More suitable for smaller biomolecules |
Azide-PEG4-Amine | Contains azide instead of DBCO | Used for different click chemistry reactions |
NHS-DBCO | Contains N-hydroxysuccinimide | More reactive towards primary amines |
This compound stands out due to its enhanced solubility and stability provided by the sulfonate group while maintaining efficient reactivity through the DBCO moiety .
Properties
CAS No. |
2055198-05-3 |
---|---|
Molecular Formula |
C32H42N4O10S |
Molecular Weight |
674.77 |
IUPAC Name |
Sulfo DBCO-PEG4-amine |
InChI |
InChI=1S/C32H42N4O10S/c33-13-16-44-18-20-46-22-21-45-19-17-43-15-12-30(37)35-23-29(47(40,41)42)32(39)34-14-11-31(38)36-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)36/h1-8,29H,11-24,33H2,(H,34,39)(H,35,37)(H,40,41,42) |
InChI Key |
STVKRTXHJIWDHK-UHFFFAOYSA-N |
SMILES |
O=C(CCNC(C(S(=O)(O)=O)CNC(CCOCCOCCOCCOCCN)=O)=O)N1CC2=C(C=CC=C2)C#CC3=C1C=CC=C3 |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in H2O |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sulfo DBCO-PEG4-amine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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